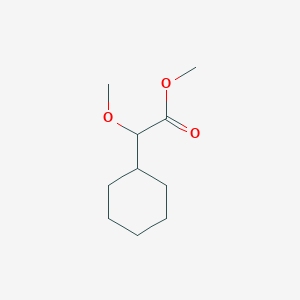

Methyl 2-cyclohexyl-2-methoxyacetate

Description

Properties

IUPAC Name |

methyl 2-cyclohexyl-2-methoxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-12-9(10(11)13-2)8-6-4-3-5-7-8/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLGNCQPZXKZIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1CCCCC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyclohexyl-2-methoxyacetate can be synthesized through several methods:

Carbonylation Method: This involves the carbonylation of dimethoxymethane using carbon monoxide and formic acid as carbonyl sources.

Substitution Method: Sodium methoxide and chloroacetic acid are used as raw materials to first synthesize methoxyacetic acid, which is then esterified with methanol to produce methyl methoxyacetate.

Oxidation Method: Ethylene glycol monomethyl ether is oxidized to obtain methoxyacetic acid, which is then esterified to produce methyl methoxyacetate.

Industrial Production Methods

The industrial production of this compound typically involves the continuous seepage of ethylene glycol precursors under gas-solid phase conditions. This method uses a solid acid catalyst and involves the reaction of methylal with a CO-containing gas phase medium .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclohexyl-2-methoxyacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or ketones.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium methoxide (NaOMe) and chloroacetic acid are used for substitution reactions.

Major Products

Oxidation: Produces acids or ketones.

Reduction: Produces alcohols.

Substitution: Produces various substituted esters.

Scientific Research Applications

Chemical and Biological Applications

1. Organic Synthesis

Methyl 2-cyclohexyl-2-methoxyacetate serves as an important intermediate in organic synthesis. It can be utilized in various chemical reactions such as oxidation, reduction, and substitution. The compound can yield acids or ketones through oxidation, alcohols via reduction, and various substituted esters through substitution reactions .

2. Enzyme-Catalyzed Reactions

In biological research, this compound is employed to study enzyme-catalyzed reactions and metabolic pathways. Its structure allows it to act as a substrate for specific enzymes, leading to the formation of different metabolites that participate in biochemical pathways .

3. Drug Development

The compound has garnered interest in medicinal chemistry for its potential use in drug development. Its unique properties may contribute to the design of new pharmaceuticals targeting various diseases. Research indicates that it may interact with specific molecular targets, influencing cellular processes and pathways .

Industrial Applications

1. Polymer Production

this compound is also utilized in the industrial sector for producing polymers and resins. Its chemical properties make it suitable for applications requiring durable materials with specific performance characteristics.

2. Buffering Agent

In biological applications, it has been identified as a non-ionic organic buffering agent used in cell cultures, maintaining pH ranges conducive to cellular activities .

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with cytochrome P450 enzymes. The results demonstrated that the compound acted as a substrate, leading to significant metabolite formation, which was crucial for understanding its role in drug metabolism.

Case Study 2: Medicinal Chemistry

In a recent pharmacological study, this compound was assessed for its efficacy as a potential anti-inflammatory agent. The study found that it exhibited promising results in reducing inflammation markers in vitro, suggesting its potential therapeutic applications.

Comparative Data Table

| Application Area | Description | Example Usage |

|---|---|---|

| Organic Chemistry | Intermediate for synthesis reactions | Used in oxidation and reduction processes |

| Biological Research | Substrate for enzyme studies | Investigating metabolic pathways |

| Medicinal Chemistry | Potential drug candidate for various therapeutic applications | Anti-inflammatory research |

| Industrial Applications | Used in polymer and resin production | Manufacturing durable materials |

| Cell Culture | Non-ionic buffering agent maintaining pH levels | Supporting cellular activities |

Mechanism of Action

The mechanism of action of methyl 2-cyclohexyl-2-methoxyacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular processes .

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Biological Activity

Methyl 2-cyclohexyl-2-methoxyacetate is an organic compound that has garnered interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a cyclohexyl ring. The molecular formula is , and it has a molecular weight of approximately 210.31 g/mol. The compound's structure contributes to its lipophilicity, which may influence its bioavailability and interaction with biological targets.

Pharmacological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

- Analgesic Properties : Some studies have indicated that this compound may have analgesic effects, which could be beneficial in pain management therapies.

- Antimicrobial Activity : There is emerging evidence that this compound exhibits antimicrobial activity against certain bacterial strains, although the specific mechanisms remain to be fully elucidated.

The exact mechanisms through which this compound exerts its biological effects are not completely understood. However, several hypotheses have been proposed:

- Receptor Interaction : The compound may interact with specific receptors in the body, influencing pathways related to inflammation and pain perception.

- Enzyme Inhibition : It might inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation and pain.

- Modulation of Ion Channels : There is a possibility that it affects ion channels that are crucial for nerve signal transmission, contributing to its analgesic effects.

Case Studies and Experimental Data

- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the production of inflammatory mediators in cultured cells. For example, a study found a significant reduction in interleukin-6 (IL-6) levels when cells were treated with the compound at concentrations ranging from 10 to 50 µM.

- Animal Models : In vivo studies using rodent models have shown that administration of this compound leads to reduced paw edema in models of induced inflammation, suggesting effective anti-inflammatory properties.

- Pharmacokinetics : Research on the pharmacokinetics of this compound indicates it has favorable absorption characteristics when administered orally, with peak plasma concentrations occurring within 1-3 hours post-administration.

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.